Validamycin A
Overview
Description
Synthesis Analysis
The synthesis of validamycin A involves complex biochemical pathways, starting with the cyclization of D-sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone, a key intermediate. This process is catalyzed by enzymes that mimic the dehydroquinate (DHQ) synthase mechanism. Further transformations involve epimerization, dehydration, and amination, culminating in the formation of validoxylamine A, the aglycone part of validamycin A. Finally, glycosylation with D-glucose leads to the complete structure of validamycin A. Synthetic efforts have also replicated this complex natural product, providing insights into its structural and functional aspects (Ogawa et al., 1985).
Molecular Structure Analysis
Validamycin A's structure comprises two cyclohexane rings connected by a nitrogen atom, forming a pseudodisaccharide core, to which a glucose molecule is attached. This configuration is essential for its biological activity, as the molecule interacts specifically with enzymes of fungal pathogens, inhibiting their growth. The precise stereochemistry of validamycin A is crucial for its binding affinity and fungicidal properties.
Chemical Reactions and Properties
Chemical modifications of validamycin A have explored its reactivity under various conditions, aiming to enhance its biological activity or understand its mode of action. These studies have yielded several analogs with altered properties, providing valuable insights into the structure-activity relationship of this compound. The synthesis of validamycin analogs involves selective glycosylation, deprotection, and modification of functional groups, demonstrating the compound's versatility and potential for derivative design (Hasegawa et al., 1980).
Scientific Research Applications
Trehalase Activity and Biomass Production in Plants : Validamycin A inhibits trehalase activity in tobacco. This inhibition results in an increased partitioning of new carbon into hemicellulose and cellulose, while decreasing the partitioning into phenylalanine. This effect can be beneficial for increasing cellulosic biomass in plants (Best et al., 2011).
Control of Basidiomycetes in Crops : Widely used in agriculture, Validamycin A controls Basidiomycetes, which cause sheath blight and damping-off diseases in crops and plants. This makes it an important tool in agricultural disease management (Fan et al., 2013).
Combating Fusarium Head Blight in Wheat : It is effective in controlling Fusarium head blight caused by Fusarium graminearum in wheat. Validamycin A does this by inhibiting deoxynivalenol (DON) biosynthesis and inducing host resistance (Li et al., 2019).
Inhibiting Glycometabolism and Chitin Synthesis in Insects : In the common cutworm, Spodoptera litura, Validamycin A inhibits glycometabolism and chitin synthesis. This leads to reduced larval growth and a lower pupation rate, indicating its potential as a bioinsecticide (Yu et al., 2021).
Antifungal Applications : Validamycin A acts as a competitive inhibitor of the cell-wall-linked acid trehalase (Atc1p) and has limited antifungal power against Candida albicans. Its mechanism of action and properties provide a basis for designing new antifungal-related compounds (Guirao-Abad et al., 2013).
Biological Fungicide in Agriculture : Validamycin is used as a biological fungicide in agriculture, particularly effective against sheath blight and damping-off diseases in various plants (Qian et al., 2007).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO13/c22-3-6-1-8(12(26)15(29)11(6)25)21-9-2-7(4-23)19(17(31)13(9)27)34-20-18(32)16(30)14(28)10(5-24)33-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12+,13+,14-,15+,16+,17-,18-,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARYYMUOCXVXNK-CSLFJTBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058073 | |
Record name | Validamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white odorless hygroscopic solid; [Merck Index] Colorless odorless hygroscopic powder; [MSDSonline] | |
Record name | Validamycin A | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7696 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Solubility: very soluble in water; soluble in dimethylformamide, dimethyl sulphoxide, methanol; sparingly soluble in acetone, ethanol., Sparingly soluble in diethyl ether and ethyl acetate. | |
Record name | VALIDAMYCIN A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Negligible at room temperature | |
Record name | VALIDAMYCIN A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Validamycin A | |
Color/Form |
Colorless powder, White powder | |
CAS RN |
37248-47-8 | |
Record name | Validamycin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37248-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Validamycin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037248478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Validamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-chiro-Inositol, 1,5,6-trideoxy-4-O-β-D-glucopyranosyl-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALIDAMYCIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/313E9620QS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | VALIDAMYCIN A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
130-135 °C (with decomp) | |
Record name | VALIDAMYCIN A | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
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